2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with formaldehyde, aniline, and various substituents. For example, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine involves the reaction of phenol, aniline, and formaldehyde, with N-hydroxymethyl aniline as a key intermediate . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline starts with 3,4-dichloronitrobenzene, followed by high-pressure hydrolysis and reduction, and then an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 2-chloro-5-(trifluoromethyl) aniline was elucidated using IR spectra and NMR . These techniques could be used to analyze the molecular structure of "2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of aniline derivatives can be influenced by substituents on the aniline moiety. For example, chloro and methyl derivatives of N-[4-(4-substituted benzoyloxy)benzylidene]anilines show varying effects on the nematic-isotropic transition temperature, indicating that substituents can significantly affect the chemical behavior of these compounds . This suggests that the trifluoromethyl and benzo[d][1,3]dioxol-5-yloxy groups in the compound of interest could also influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be quite diverse. The vibrational spectra of 2-chloro-5-(trifluoromethyl) aniline have been studied, and the influence of the chlorine substituent on the vibrational wavenumbers was discussed . This analysis provides insights into the functional groups present and their interactions. The compound "this compound" would likely exhibit unique vibrational characteristics due to its distinct substituents, which could be studied using similar methods.
Scientific Research Applications
Synthetic Applications in Pesticide Development
The compound 2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride has been explored in the synthesis of novel pesticides. A study detailed the synthetic process leading to Bistrifluron, a compound showing potent growth-retarding activity against pests. This process involved multiple steps, including nitration, reduction, chlorination, and finally, the reaction with 2,6-difluorobenzoyl isocyanate, resulting in a high yield of 93.5%. This methodology demonstrates the compound's utility in developing effective agrochemicals (Liu An-chan, 2015).
Contributions to Organic Synthesis Techniques
In organic synthesis, the compound has been identified as a valuable monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This approach utilizes N-Tosyloxyphthalimide as an azide-free amidation reagent, achieving high efficiency and broad functional group tolerance. The resultant amidated products serve as precursors for the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting the compound's role in facilitating diverse organic transformations (Yong Wu et al., 2021).
Anticonvulsant Activity Exploration
Research has also delved into the anticonvulsant potential of derivatives of this compound. Specifically, (benzo[1,3]dioxol-5-yloxy)-N′-(4-substituted benzylidene)acetohydrazide derivatives were synthesized and evaluated for their anticonvulsant efficacy. One derivative, in particular, demonstrated potent activity in the MES seizure test without inducing neurotoxicity, suggesting a potential mechanism of action through the augmentation of GABAergic activity (S. Singh & Laxmi Tripathi, 2019).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3.ClH/c15-14(16,17)8-1-3-11(10(18)5-8)21-9-2-4-12-13(6-9)20-7-19-12;/h1-6H,7,18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAYGGBLPUNGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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